molecular formula C13H7BrN2O2S B5522337 2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione

Cat. No.: B5522337
M. Wt: 335.18 g/mol
InChI Key: MWNBSLIOHROTJF-VIZOYTHASA-N
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Description

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione is a heterocyclic compound that features an isoindole core and a bromothiophene moiety

Safety and Hazards

As with any chemical compound, handling “2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione” would require appropriate safety precautions. The compound’s specific hazards would depend on its precise physical and chemical properties .

Future Directions

The study of novel isoindole-1,3-dione derivatives and their potential biological activities is a promising area of research . Further studies could explore the synthesis, characterization, and potential applications of "2-{[(5-bromo-2-thienyl)methylene]amino}-1H-iso

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The bromothiophene moiety can be introduced through a subsequent bromination step using reagents such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom

Mechanism of Action

The mechanism of action of 2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O2S/c14-11-6-5-8(19-11)7-15-16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNBSLIOHROTJF-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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